molecular formula C17H28ClNO2 B1683489 Venlafaxine hydrochloride CAS No. 99300-78-4

Venlafaxine hydrochloride

Cat. No. B1683489
CAS RN: 99300-78-4
M. Wt: 313.9 g/mol
InChI Key: QYRYFNHXARDNFZ-UHFFFAOYSA-N
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Description

Venlafaxine hydrochloride is an antidepressant medication of the serotonin–norepinephrine reuptake inhibitor (SNRI) class . It is used to treat major depressive disorder, generalized anxiety disorder, panic disorder, and social anxiety disorder .


Synthesis Analysis

The synthesis of Venlafaxine hydrochloride has been described in various patents. One process involves a short, resolution-free asymmetric process for the synthesis of one isomer of venlafaxine, (−)-venlafaxine . Another process describes a novel single-step process for the synthesis of venlafaxine from 2-(1-hydroxycyclohexyl)-2-(4-methoxyphenyl)acetonitrile .


Molecular Structure Analysis

Venlafaxine hydrochloride has a molecular formula of C17H28ClNO2 . Its average mass is 313.863 Da and its monoisotopic mass is 313.180847 Da . The crystal structure of a Venlafaxine analog has been reported .


Chemical Reactions Analysis

The thermal analytical study of Venlafaxine hydrochloride was investigated using thermogravimetry (TG) and differential scanning calorimetry (DSC). The DSC curves have shown a sharp endothermic event at 211 °C and TG demonstrated a single stage of mass loss between 254 and 283 °C .


Physical And Chemical Properties Analysis

The thermal analytical study of Venlafaxine hydrochloride showed a sharp endothermic event at 211 °C and a single stage of mass loss between 254 and 283 °C . The aqueous solubility of two polymorphic forms of Venlafaxine hydrochloride was also investigated .

Scientific Research Applications

Pharmacology and Therapeutic Potential

Venlafaxine hydrochloride is a phenylethylamine derivative that facilitates neurotransmission in the brain primarily by blocking the presynaptic reuptake of serotonin and noradrenaline. It has shown significant efficacy in treating major depression, displaying a favorable efficacy and tolerability profile predicted by pharmacodynamic studies. Clinical trials have compared venlafaxine favorably to placebo and other antidepressants such as imipramine, clomipramine, trazodone, or fluoxetine, highlighting its potential advantages including rapid onset of action and reduced propensity for anticholinergic effects and cardiotoxicity compared to tricyclic antidepressants (Holliday & Benfield, 1995).

Pharmacogenetics and Treatment Efficacy

The interindividual variation in therapeutic response and adverse effects to venlafaxine is significantly influenced by genetic factors, particularly single nucleotide polymorphisms (SNPs). Studies have identified SNPs that show significant associations with venlafaxine's therapeutic efficacy and/or adverse effects, suggesting the incorporation of pharmacogenetic knowledge in treatment decisions to optimize safety, therapeutic outcomes, and minimize adverse effects (Ullah et al., 2021).

Analytical Techniques for Venlafaxine and its Metabolites

Research has also focused on the development of analytical methods for the extraction and quantification of venlafaxine and its metabolites in biological matrices. Liquid-liquid extraction and solid-phase extraction have been reviewed, alongside newer methods like liquid-phase microextraction and cloud point extraction, highlighting the evolution of cost-effective and efficient techniques for monitoring venlafaxine levels in patients undergoing treatment (Dziurkowska & Wesołowski, 2013).

Therapeutic Drug Monitoring

The importance of therapeutic drug monitoring (TDM) for venlafaxine, through the measurement of the active moiety of venlafaxine and O-desmethylvenlafaxine, is emphasized in the literature. Despite venlafaxine being the third most prescribed antidepressant in France, it appears to be the medication for which clinicians most frequently utilize TDM. The review suggests that while a definitive therapeutic interval for venlafaxine remains elusive, aiming for a target concentration can facilitate clinical response without toxicity, and highlights the utility of the ODV/V ratio as a tool for identifying metabolic phenotypes at risk of adverse effects (Couderc et al., 2021).

Safety And Hazards

Venlafaxine hydrochloride is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes serious eye irritation and damage to organs . It is also highly flammable .

properties

IUPAC Name

1-[2-(dimethylamino)-1-(4-methoxyphenyl)ethyl]cyclohexan-1-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27NO2.ClH/c1-18(2)13-16(17(19)11-5-4-6-12-17)14-7-9-15(20-3)10-8-14;/h7-10,16,19H,4-6,11-13H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYRYFNHXARDNFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC(C1=CC=C(C=C1)OC)C2(CCCCC2)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H28ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

93413-69-5 (Parent)
Record name Venlafaxine hydrochloride [USAN:USP]
Source ChemIDplus
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DSSTOX Substance ID

DTXSID8047397
Record name Venlafaxine hydrochloride
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Molecular Weight

313.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Venlafaxine hydrochloride

CAS RN

99300-78-4
Record name Venlafaxine hydrochloride
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Record name Venlafaxine hydrochloride [USAN:USP]
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Record name Venlafaxine hydrochloride
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Record name Venlafaxine hydrochloride
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Record name Cyclohexanol, 1-[2-(dimethylamino)-1-(4-methoxyphenyl)ethyl]-, hydrochloride (1:1)
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Record name VENLAFAXINE HYDROCHLORIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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